molecular formula C7H8BrClN2 B1380710 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine CAS No. 1335051-51-8

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine

Cat. No.: B1380710
CAS No.: 1335051-51-8
M. Wt: 235.51 g/mol
InChI Key: JJICYSQYWZTBNF-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H8BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine and chlorine atoms allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-11(2)7-6(9)3-5(8)4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICYSQYWZTBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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